![molecular formula C10H12O2 B1428769 (R)-2-m-Tolyl-propionic acid CAS No. 213406-28-1](/img/structure/B1428769.png)
(R)-2-m-Tolyl-propionic acid
Overview
Description
(R)-2-m-Tolyl-propionic acid, also known as R2MTP, is a chiral compound commonly used in scientific research. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in research due to its ability to be synthesized in a variety of ways and its wide range of biochemical and physiological effects.
Scientific Research Applications
1. Extraction and Recovery in Chemical Industries
Propionic acid, a carboxylic acid similar to (R)-2-m-Tolyl-propionic acid, is extensively utilized in chemical industries. Its extraction and recovery from aqueous waste streams and fermentation broth are critical for industrial processes. Studies on the recovery of propionic acid through various methods, such as reactive extraction using extractant-diluent systems, highlight its importance in industrial applications (Keshav et al., 2009).
2. Microbial Fermentation
Propionic acid is also produced via microbial fermentation, which has applications in food, cosmetic, plastics, and pharmaceutical industries. The production process involves various metabolic pathways, offering insights into the broader applications of similar carboxylic acids like (R)-2-m-Tolyl-propionic acid (Gonzalez-Garcia et al., 2017).
3. Biotechnological Production and Genetic Engineering
The production of propionic acid by propionibacteria is gaining attention due to environmental concerns and the demand for bio-based ingredients. Research focuses on improving acid tolerance and reducing by-product formation through genetic and metabolic engineering, relevant for (R)-2-m-Tolyl-propionic acid (Liu et al., 2012).
4. Anaerobic Metabolism in Microorganisms
The anaerobic metabolism of propionate, a process related to (R)-2-m-Tolyl-propionic acid, is studied in microorganisms like Escherichia coli. Understanding this metabolism has implications for biotechnological applications and environmental bioremediation (Simonte et al., 2017).
5. Use in Perfumery and Flavor Industries
Benzyl propionate, an ester derived from propionic acid, is used for its floral and fruity odor in the perfumery and flavor industries. This showcases the potential application of (R)-2-m-Tolyl-propionic acid in similar industries (Chandane et al., 2017).
6. Comparative Metabolomics
Research in metabolomics analysis of propionibacteria, focusing on propionic acid, can provide insights into the metabolic pathways and applications of similar compounds like (R)-2-m-Tolyl-propionic acid in metabolic engineering and bioproduction (Guan et al., 2015).
7. Optical Resolution in Biocatalysis
The optical resolution of 2-(3-indolyl)propionic acid, a compound structurally related to (R)-2-m-Tolyl-propionic acid, through biocatalysis, indicates potential applications in enantioselective synthesis and pharmaceuticals (Kato et al., 1999).
8. Renewable Feedstocks in Bioreactors
Propionic acid production from renewable feedstocks like Jerusalem artichoke hydrolysate demonstrates the potential of (R)-2-m-Tolyl-propionic acid in sustainable and economic production processes (Liang et al., 2012).
9. Spectral Studies in Inorganic Chemistry
The study of complexes with 2-(6-methoxynaphthyl)propionic acid, structurally similar to (R)-2-m-Tolyl-propionic acid, in inorganic chemistry provides insights into potential applications in material science and catalysis (Ali et al., 2002).
10. Applications in Anaerobic Digestion
Research on the removal rate of propionic acid in anaerobic digestion systems highlights the potential environmental applications of (R)-2-m-Tolyl-propionic acid in waste treatment and energy production (Ma et al., 2009).
properties
IUPAC Name |
(2R)-2-(3-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-m-Tolyl-propionic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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